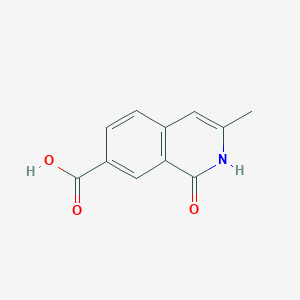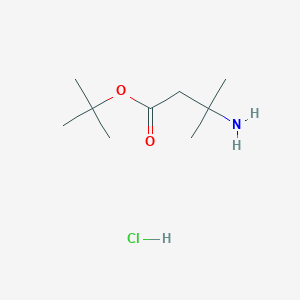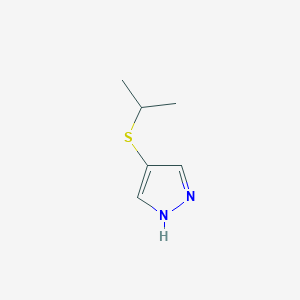
3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid” is a chemical compound with the IUPAC name 1-hydroxy-3-methylisoquinoline-7-carboxylic acid . It has a molecular weight of 203.2 . This compound is part of the isoquinoline family, which is a large group of natural products that form an important class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ) .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused ring structure containing a benzene ring and a pyridine moiety . The InChI code for this compound is 1S/C11H9NO3/c1-6-4-7-2-3-8(11(14)15)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)(H,14,15) .Chemical Reactions Analysis
The chemical reactions of isoquinoline derivatives involve various electrophilic and nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has identified derivatives of isoquinoline, including those related to 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid, as potent antibacterial agents. Specifically, studies have demonstrated the synthesis and notable antibacterial activities of substituted 1,4-dihydro-4-oxoquinoline-3-carboxylic acids against a range of gram-positive and gram-negative bacteria. One compound, 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, showed highly potent antibacterial activity, suggesting the potential of isoquinoline derivatives in treating bacterial infections (Miyamoto et al., 1990).
Cytotoxic Activity
Derivatives of this compound have been explored for their cytotoxic activity against cancer cells. Research on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, for example, has shown that these compounds can exhibit significant cytotoxicity against various cancer cell lines, including in vivo effectiveness in models of colon tumors in mice. This suggests a potential application in cancer therapy, particularly for refractory cancer types (Bu et al., 2001).
Mass Spectrometric Applications
In the realm of analytical chemistry, studies have demonstrated the unique fragmentation behavior of isoquinoline-3-carboxamides, a category that includes compounds structurally related to this compound, during mass spectrometric analysis. These compounds exhibit unusual dissociation pathways that are valuable for developing analytical methods, particularly for the detection of drug candidates and metabolites in clinical, forensic, and doping control settings (Beuck et al., 2009).
Direcciones Futuras
Isoquinoline derivatives, including “3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid”, continue to attract attention due to their wide range of biological activities . Future research may focus on the development of new synthetic strategies, the exploration of their biological activities, and their potential applications in medicinal chemistry .
Mecanismo De Acción
Mode of Action
Indole derivatives often interact with their targets by forming non-covalent interactions such as hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target protein.
Biochemical Pathways
Without specific information on 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid, it’s difficult to say which biochemical pathways it might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The effects of similar compounds can range from changes in gene expression to alterations in cellular signaling pathways .
Propiedades
IUPAC Name |
3-methyl-1-oxo-2H-isoquinoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-4-7-2-3-8(11(14)15)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRCSLQVMKMCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)C(=O)O)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-(2-chlorophenyl)-3-[(8-methoxy-2-oxo-2H-chromen-3-yl)formamido]propanoate](/img/structure/B2685200.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2685201.png)
![7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2685203.png)

![N-[(4-chlorophenyl)methyl]-2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide](/img/structure/B2685207.png)

![ethyl 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2685211.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B2685212.png)
![[(3-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid](/img/structure/B2685213.png)

![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2685217.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2685221.png)
